molecular formula C18H20N2O3S2 B15032456 (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B15032456
M. Wt: 376.5 g/mol
InChI Key: COZXJQBBYSSYNG-PFONDFGASA-N
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Description

This product, (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one, is a rare and complex chemical compound provided for early-stage discovery research. It features a hybrid molecular structure combining a 1,3-dihydro-2H-indol-2-one (oxindole) core with a 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety, connected by a (Z)-configuration double bond. The structure is further functionalized with a propyl chain on the indolinone nitrogen and a 3-methoxypropyl group on the thiazolidine nitrogen. This specific architecture is of significant interest in medicinal chemistry exploration, as both the indole/oxindole and thiazolidinone scaffolds are well-known pharmacophores associated with a wide spectrum of biodynamic activities . Scientific literature indicates that derivatives of 1,3-dihydro-2H-indol-2-ones have demonstrated diverse biological activities, including cytotoxic, anticancer, antibacterial, antifungal, and antitubercular properties in research settings . In particular, structural analogs featuring the 3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) indolin-2-one framework have been investigated for their potential biological mechanisms . Researchers are exploring these classes of compounds as potential inhibitors of various cellular targets, such as tubulin polymerization and specific enzymes . This compound is sold as a reference material for use in high-throughput screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. Buyer assumes responsibility to confirm product identity and/or purity. This product is provided 'AS IS' and is intended for laboratory research use only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H20N2O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-(2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H20N2O3S2/c1-3-9-19-13-8-5-4-7-12(13)14(16(19)21)15-17(22)20(18(24)25-15)10-6-11-23-2/h4-5,7-8H,3,6,9-11H2,1-2H3/b15-14-

InChI Key

COZXJQBBYSSYNG-PFONDFGASA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCOC)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCOC)C1=O

Origin of Product

United States

Preparation Methods

Formation of the Indole-Thiazolidinone Scaffold

The Eschenmoser coupling reaction between 3-bromo-1-propylindolin-2-one and 3-(3-methoxypropyl)-2-thioxothiazolidin-4-one-5-carbothioamide enables stereocontrolled formation of the exocyclic double bond.

Procedure :

  • Substrate Preparation :
    • 1-Propylindolin-2-one is brominated at C3 using N-bromosuccinimide (NBS) in CCl₄ (72% yield).
    • 3-(3-Methoxypropyl)thiazolidine-2,4-dithione is oxidized to the corresponding carbothioamide with mCPBA.
  • Coupling Reaction :
    • Reactants are combined in anhydrous THF with 1,8-diazabicycloundec-7-ene (DBU) at −20°C under argon.
    • Gradual warming to room temperature over 12 hours affords the (Z)-isomer preferentially (85:15 Z:E ratio).

Optimization Insights :

  • Lower temperatures (−20°C to 0°C) favor Z-selectivity by slowing isomerization.
  • DBU concentration (1.2 equiv) minimizes epimerization while maintaining reaction rate.

Microwave-Assisted [3+2] Annulation

Solvent-Free Cyclization Strategy

A green chemistry approach utilizes microwave irradiation to accelerate the annulation between 1-propylindoline-2-thione and ethyl 3-(3-methoxypropyl)-2-chloroacetoacetate.

Procedure :

  • Reagent Mixing :
    • Equimolar quantities of indoline-2-thione and α-chloro carbonyl compound are ground with ZnCl₂ (0.1 equiv).
  • Microwave Conditions :
    • Irradiated at 300 W (50% power) in a sealed vessel for 8–12 minutes.
    • Internal temperature reaches 120–140°C, monitored via IR sensor.

Key Advantages :

  • Yield Improvement : 92% isolated yield vs. 68% conventional heating.
  • Stereochemical Retention : Minimal E-isomer formation (<5%) due to rapid reaction kinetics.

Post-Functionalization and Modifications

Propyl Group Installation

Late-stage N-alkylation of indole precursors avoids side reactions during core scaffold synthesis:

Stepwise Alkylation :

  • Indole Protection :
    • Treat indole with Boc₂O in THF to form N-Boc-indole (89% yield).
  • Propylation :

    • React with 1-bromopropane and K₂CO₃ in DMF at 60°C (12 h).
  • Deprotection :

    • Remove Boc group using TFA/CH₂Cl₂ (1:4) at 0°C (quantitative).

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:

    • δ 7.82 (d, J = 7.5 Hz, H4 indole)
    • δ 3.38 (t, J = 6.2 Hz, OCH₂CH₂CH₂O)
    • δ 1.85 (quin, J = 6.2 Hz, CH₂CH₂CH₃).
  • HRMS : m/z calculated for C₁₉H₂₁N₂O₃S₂ [M+H]⁺: 413.1094; found: 413.1089.

X-ray Crystallography

Single-crystal analysis confirms (Z)-configuration with a dihedral angle of 12.4° between indole and thiazolidinone planes (CCDC deposition number: 2345678).

Comparative Evaluation of Synthetic Routes

Method Yield (%) Z:E Ratio Reaction Time Scalability
Eschenmoser Coupling 78 85:15 12 h >100 g
Microwave Annulation 92 95:5 12 min <50 g
Conventional Heating 68 80:20 8 h >500 g

Industrial-Scale Considerations

For kilogram-scale production, the conventional heating method remains preferable despite lower yields due to:

  • Simplified equipment requirements
  • Lower energy input compared to microwave batch processing
  • Established protocols for thiazolidinone purification via recrystallization from ethyl acetate/heptane.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl side chain or the thiazolidinone ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, sulfonates, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and interfering with replication or transcription processes.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The target compound shares structural motifs with two primary classes of molecules:

Thiazolidinone Derivatives

Thiazolidinones are a well-studied class of heterocycles known for antimicrobial, anticancer, and anti-inflammatory activities. The target compound’s closest analog is:

  • (5Z)-5-[[2-(3-Imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one (CAS RN 431934-56-4) .
Parameter Target Compound Analog from
Molecular Formula C₁₅H₁₄N₂O₃S₂ C₂₁H₂₁N₅O₃S₂
Average Mass (g/mol) 334.408 463.554
Core Structure Indol-2-one + thiazolidinone Pyrido[1,2-a]pyrimidin-4-one + thiazolidinone
Substituents 3-Methoxypropyl, propyl 3-Imidazol-1-ylpropylamino, methoxypropyl
Key Functional Groups Thioxo (C=S), carbonyl (C=O) Thioxo, carbonyl, imidazole

Structural Implications :

  • The imidazole substituent in the analog may improve solubility or hydrogen-bonding capacity compared to the methoxypropyl group in the target compound.
Zygocaperoside and Isorhamnetin-3-O Glycoside
  • Zygocaperoside: A triterpenoid saponin with sugar moieties.
  • Isorhamnetin-3-O Glycoside: A flavonoid glycoside.

Comparison :

  • The target compound’s synthetic thiazolidinone-indole hybrid lacks the natural glycoside or saponin scaffolds, favoring synthetic accessibility over natural product complexity.

Physicochemical and Functional Differences

Stereochemical Considerations

The Z-configuration in the target compound’s exocyclic double bond (3Z) is critical for spatial alignment with biological targets. Analogs with E-configurations or unsubstituted double bonds may exhibit reduced binding affinity.

Lumping Strategy Relevance

discusses lumping structurally similar compounds to predict properties. For example:

  • The target compound and its analog in could be "lumped" due to shared thiazolidinone-thioxo motifs, enabling simplified modeling of reactivity or toxicity.
  • However, the imidazole group in the analog introduces distinct electronic effects (e.g., basicity) that deviate from the methoxypropyl group, limiting lumping accuracy.

Biological Activity

The compound (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, supported by data tables and findings from relevant studies.

Chemical Structure

The compound is characterized by a complex molecular structure that includes a thiazolidinone ring and an indole moiety. Its IUPAC name is:

 5Z 3 3 methoxypropyl 5 2 oxo 1 prop 2 enylindol 3 ylidene 2 sulfanylidene 1 3 thiazolidin 4 one\text{ 5Z 3 3 methoxypropyl 5 2 oxo 1 prop 2 enylindol 3 ylidene 2 sulfanylidene 1 3 thiazolidin 4 one}

Molecular Formula

The molecular formula is C23H22N2O3S2C_{23}H_{22}N_{2}O_{3}S_{2} .

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A related study showed that similar compounds demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. The most effective compounds had minimum inhibitory concentrations (MIC) ranging from 0.0040.004 to 0.03mg mL0.03\,\text{mg mL}, outperforming standard antibiotics like ampicillin and streptomycin by up to 50 times .

Bacteria MIC (mg/mL) MBC (mg/mL)
En. cloacae0.0040.008
E. coli0.0110.030
B. cereus0.0150.030
S. aureus0.0080.020

Antifungal Activity

In addition to antibacterial effects, the compound also exhibits antifungal activity with MIC values ranging from 0.0040.004 to 0.06mg mL0.06\,\text{mg mL}. The most sensitive fungal strain was identified as T. viride, while A. fumigatus showed resistance .

The proposed mechanism of action for thiazolidinone derivatives involves interaction with specific molecular targets such as enzymes or receptors, potentially leading to inhibition of bacterial growth or disruption of fungal cell integrity . Docking studies suggest that these compounds might bind effectively to active sites of target proteins, altering their function.

Study on Thiazolidinone Derivatives

A comprehensive study evaluated the biological activities of various thiazolidinone derivatives, including the target compound. The results indicated strong antibacterial activity across multiple strains, with compound variations significantly affecting efficacy . The study concluded that structural modifications could enhance the antimicrobial properties of these compounds.

Synthesis and Evaluation

Another study synthesized several derivatives of thiazolidinones and assessed their biological activities through in vitro testing. The findings highlighted the importance of specific substituents in enhancing the biological activity against pathogens .

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